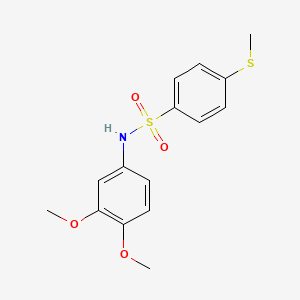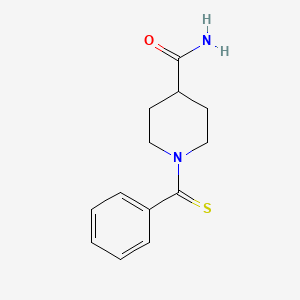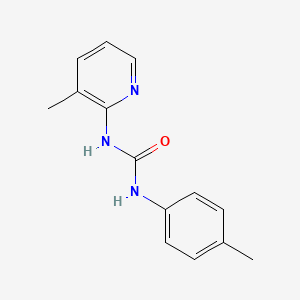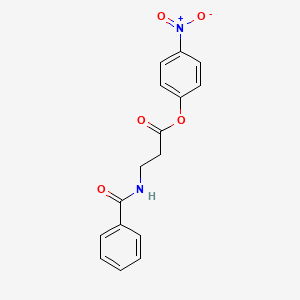![molecular formula C13H13NO4 B5785471 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as coumarin-7-acetamide and has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and reduce cancer cell migration. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been studied for its potential as an antimicrobial agent, with studies showing that it can inhibit the growth of various microorganisms.
Wirkmechanismus
The mechanism of action of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various biochemical and physiological effects. Studies have shown that it can reduce the levels of various pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to their apoptosis. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, one of the limitations of using this compound is its solubility in water. It is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research include investigating its potential in combination with other drugs and its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Synthesemethoden
The synthesis of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be achieved through various methods. One of the commonly used methods involves the reaction of coumarin-7-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. Other methods involve the use of different reagents and catalysts.
Eigenschaften
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-8-5-13(16)18-11-6-9(3-4-10(8)11)17-7-12(14)15/h3-6H,2,7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJNLSLRGKYKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)


![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
